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molecular formula C12H13N3O2 B8274451 N-(5-Methylisoxaz-3-oyl)-2-Aminobenzylamine

N-(5-Methylisoxaz-3-oyl)-2-Aminobenzylamine

Cat. No. B8274451
M. Wt: 231.25 g/mol
InChI Key: GMYBALFXCWBZDY-UHFFFAOYSA-N
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Patent
US06369070B1

Procedure details

2-Aminobenzylamine (490 mg, 4.01 mmol) and 5-methyl-3-isoxazoyl chloride (437 mg, 3.01 mmol) were converted to the title compound by the procedure of Preparation 1 to yield 250 mg. (36%). MS(FD) m/z 231 (M+). 1H NMR consistent with desired product.
Quantity
490 mg
Type
reactant
Reaction Step One
Quantity
437 mg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[CH2:4][NH2:5].[CH3:10][C:11]1[O:15][N:14]=[C:13]([C:16](Cl)=[O:17])[CH:12]=1>>[CH3:10][C:11]1[O:15][N:14]=[C:13]([C:16]([NH:5][CH2:4][C:3]2[CH:6]=[CH:7][CH:8]=[CH:9][C:2]=2[NH2:1])=[O:17])[CH:12]=1

Inputs

Step One
Name
Quantity
490 mg
Type
reactant
Smiles
NC1=C(CN)C=CC=C1
Name
Quantity
437 mg
Type
reactant
Smiles
CC1=CC(=NO1)C(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=CC(=NO1)C(=O)NCC1=C(C=CC=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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